Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1799792-87-2) is a bicyclic heterocyclic building block, characterized by the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol. It features a conformationally constrained 2-azabicyclo[4.1.0]heptane core, which incorporates a fused cyclopropane ring that imparts significant ring strain and a defined three-dimensional shape, substituted with a hydroxyl group at the 5-position and protected as a benzyl (Cbz) carbamate at the nitrogen.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1799792-87-2
Cat. No. B6315346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS1799792-87-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
InChIKeyNTJMTKNNINIVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-Hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1799792-87-2): Core Structural Identity and Procurement Profile


Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1799792-87-2) is a bicyclic heterocyclic building block, characterized by the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . It features a conformationally constrained 2-azabicyclo[4.1.0]heptane core, which incorporates a fused cyclopropane ring that imparts significant ring strain and a defined three-dimensional shape, substituted with a hydroxyl group at the 5-position and protected as a benzyl (Cbz) carbamate at the nitrogen . This scaffold has been identified as a key left-hand side (LHS) moiety in patented allosteric modulator programs, including SHP2 phosphatase inhibitors for oncology and M₄ muscarinic acetylcholine receptor modulators for neurological disorders, underscoring its relevance in modern drug discovery [1][2].

Why Generic Substitution Fails for Benzyl 5-Hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate: The Critical Role of the Cbz Protecting Group and Scaffold Pre-organization


Simple substitution of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate with a close analog, such as its tert-butyl (Boc) protected counterpart (tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate, CAS 1544407-76-2), is chemically invalid for most advanced synthetic sequences. The benzyl carbamate (Cbz) protecting group exhibits orthogonal chemical stability compared to the acid-labile Boc group; Cbz withstands the mild acidic conditions that cleave Boc, requiring hydrogenolysis or strong acid for removal [1]. This differential stability allows for chemoselective deprotection strategies in multi-step syntheses where an acid-sensitive Boc group would be prematurely lost, making the Cbz-protected scaffold a non-interchangeable requirement for specific synthetic routes. Furthermore, the rigid, strain-containing azabicyclo[4.1.0]heptane core provides a pre-organized three-dimensional geometry that is recognized in structure-activity relationship (SAR) studies as critical for allosteric binding, a feature not replicated by more flexible or differently fused bicyclic amines [2][3].

Quantitative Differentiation Evidence for Benzyl 5-Hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate: Direct Comparator Analysis and Scaffold Validation Data


Orthogonal N-Protecting Group Stability: Cbz vs. Boc Under Acidic Conditions

The benzyl carbamate (Cbz) group of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate remains intact under the mild acidic conditions (e.g., TFA/DCM) that quantitatively cleave the tert-butyl carbamate (Boc) group found in the direct analog tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1544407-76-2). Conversely, the Cbz group is cleaved under hydrogenolysis conditions (H₂, Pd/C) that leave the Boc group intact [1]. This orthogonal stability profile makes the Cbz-protected compound specifically required for synthetic sequences involving acidic steps incompatible with Boc protection.

Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection Cbz Stability

Validated Scaffold in Allosteric SHP2 Inhibitor Program: pERK Cellular Potency and Antiproliferative Activity

The 2-azabicyclo[4.1.0]heptane core, as exemplified by this compound, serves as the foundational left-hand side (LHS) moiety in a series of novel SHP2 allosteric inhibitors. SAR exploration of the azabicyclo[4.1.0]heptane-based series has yielded compounds demonstrating cellular potency as measured by pERK inhibition (a downstream marker of MAPK pathway activity) and antiproliferative activity in the KYSE-520 cancer cell line [1]. While specific IC₅₀ values for Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate as a standalone fragment are not reported, the compound represents the Cbz-protected 5-hydroxy variant of the validated LHS fragment, positioning it as a direct synthetic precursor to the biologically active SHP2 inhibitor chemotype. The patent literature confirms that substitution at the 2-position of the azabicyclo[4.1.0]heptane scaffold is critical for allosteric modulation [2].

SHP2 Allosteric Inhibition Oncology pERK Biomarker KYSE-520 Antiproliferative

Patented Scaffold for M₄ Muscarinic Acetylcholine Receptor Allosteric Modulators

Merck Sharp & Dohme Corp. has patented azabicyclo[4.1.0]heptane compounds as allosteric modulators of the M₄ muscarinic acetylcholine receptor, a validated target for the treatment of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease [1]. The patent explicitly claims compounds incorporating the 2-azabicyclo[4.1.0]heptane scaffold substituted at the 2-position with various carbamate protecting groups, directly encompassing the structural class of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate. The strained, three-dimensional architecture of the azabicyclo[4.1.0]heptane bicycle is essential for achieving the desired allosteric binding mode, distinguishing it from monocyclic piperidine analogs or other saturated bicyclic amines that lack the same conformational constraint . While the specific Cbz-protected 5-hydroxy analog is a synthetic intermediate rather than a final drug candidate, its procurement is essential for generating the patented chemotype.

M₄ Muscarinic Receptor Allosteric Modulation Neurological Disorders Schizophrenia

Purity and Physical Property Specification: Enabling Reproducible Synthetic and Biological Workflows

Commercially sourced Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is available at specified purities of 97% and 98% , with documented physical properties including a boiling point of 403.0±45.0 °C (predicted) , density of 1.290±0.06 g/cm³ , and a LogP of 1.14 . This level of characterization enables researchers to establish consistent, reproducible reaction conditions (e.g., stoichiometry calculations, solvent selection based on LogP) and compare results across batches and laboratories. The defined GHS hazard classification (H302, H315, H319, H335) further mandates appropriate safety protocols for handling .

Chemical Purity Procurement Specification Reproducibility QC Parameters

Optimal Research and Industrial Application Scenarios for Benzyl 5-Hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate


Multi-Step Synthesis of SHP2 Allosteric Inhibitors Requiring Late-Stage N-Deprotection

For medicinal chemistry programs building upon the SHP2 allosteric inhibitor chemotype described by Sferrazza et al. (2025), this compound serves as the direct Cbz-protected LHS building block. Its orthogonal stability to the acid-labile Boc group allows for chemoselective manipulation of acid-sensitive functionalities elsewhere in the molecule prior to final hydrogenolytic Cbz cleavage, a synthetic sequence that would be impossible with the Boc-protected analog [1]. This enables convergent synthetic strategies where the azabicyclic core is introduced early and carried through multiple synthetic transformations without premature deprotection.

Generation of M₄ Muscarinic PAM Libraries for Neurological Disorder Drug Discovery

Research groups pursuing M₄ muscarinic acetylcholine receptor positive allosteric modulators (PAMs) following the Merck patent family (WO2018226545A1) can employ this Cbz-protected 5-hydroxy azabicyclo[4.1.0]heptane as a key intermediate [2]. The 5-hydroxyl substituent provides a synthetic handle for further functionalization (e.g., etherification, esterification, oxidation to the ketone) to generate diverse analog libraries for SAR exploration. The rigid, strained scaffold enforces the spatial orientation of substituents, a feature critical for achieving the allosteric binding mode at the M₄ receptor.

Conformational Constraint Studies in Fragment-Based Drug Discovery (FBDD)

The azabicyclo[4.1.0]heptane core offers a unique, pre-organized three-dimensional framework that can serve as a 'privileged fragment' in fragment-based drug discovery campaigns. Unlike flexible piperidine or azepane fragments, the fused cyclopropane ring locks the nitrogen-containing ring into a well-defined conformation, as demonstrated by the boat-like conformation observed in X-ray crystallographic studies of related compounds . This compound can be screened as a fragment or incorporated into fragment-growing strategies targeting protein-protein interaction interfaces, such as those on SHP2, where shape complementarity is a primary determinant of binding.

Nitric Oxide Synthase (NOS) Inhibitor Scaffold Derivatization

The 2-azabicyclo[4.1.0]heptane scaffold has been validated in nitric oxide synthase (NOS) inhibitor programs, notably with ONO-1714, a potent and selective inducible NOS (iNOS) inhibitor with a reported inhibition constant (Kᵢ) of 1.88 nM [3]. While ONO-1714 is a 7-chloro-3-amino-5-methyl derivative, the Cbz-protected 5-hydroxy building block offers a versatile starting point for synthesizing novel NOS inhibitor analogs through functional group interconversion at the 5-position and subsequent N-deprotection/functionalization. This application exploits the established biological relevance of the scaffold class rather than direct comparative data for the building block itself.

Quote Request

Request a Quote for Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.